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Compound of Interest

Compound Name: Pip5K1C-IN-1

Cat. No.: B12378734 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of Phosphatidylinositol-4-Phosphate 5-

Kinase Type 1 Gamma (PIP5K1C), its isoforms, its central role in cellular signaling, and the

specificity of inhibitors developed to target this enzyme. It includes quantitative data on inhibitor

potency, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: The Role of PIP5K1C in Cellular
Signaling
Phosphatidylinositol-4-phosphate 5-kinase type-1 gamma (PIP5K1C, also known as PIP5Kγ) is

a crucial lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 4-phosphate

(PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2).[1] PIP2 is a key lipid second

messenger localized primarily in the inner leaflet of the plasma membrane. It governs a

multitude of fundamental cellular processes, including signal transduction, actin cytoskeleton

dynamics, vesicle trafficking, endocytosis, and cell adhesion.[1][2]

The versatility of PIP2 stems from its dual function: it can directly interact with and modulate the

activity of various proteins, or it can serve as a precursor for other critical second messengers.

For instance, phospholipase C (PLC) hydrolyzes PIP2 to produce inositol 1,4,5-trisphosphate

(IP3) and diacylglycerol (DAG), while Class I phosphoinositide 3-kinases (PI3Ks) phosphorylate

PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][3]
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The PIP5K1C gene gives rise to multiple protein isoforms through alternative splicing.[4][5]

These isoforms, such as the well-studied PIP5K1C-1 (90 kDa) and PIP5K1C-2, may exhibit

distinct subcellular localizations and functions, adding a layer of complexity to the regulation of

PIP2 signaling.[1][6] For example, isoform 2 has been detected in the cytoplasm, nucleus, and

at adherens junctions, while isoform 3 is associated with intracellular vesicle-like structures.[1]

Given its significant role in both normal physiology and disease states like chronic pain and

cancer, PIP5K1C has emerged as an important therapeutic target.[7][8][9]

PIP5K1C Signaling Pathways
PIP5K1C is a central node in phosphoinositide signaling. Its primary function is the synthesis of

PIP2, which lies at a critical branch point for multiple downstream pathways.

GPCR and PLC Signaling: Many G-protein coupled receptors (GPCRs) activate PLC, which

cleaves PIP2 into IP3 and DAG. IP3 triggers calcium release from intracellular stores, while

DAG activates protein kinase C (PKC), collectively modulating a wide array of cellular

responses.[7]

PI3K/AKT Pathway: PIP2 is the substrate for PI3K, which generates PIP3. PIP3 recruits and

activates downstream effectors like AKT, a central kinase in a pathway that promotes cell

growth, proliferation, and survival.[10]

Actin Cytoskeleton and Cell Motility: PIP2 directly interacts with numerous actin-binding

proteins to regulate actin polymerization and depolymerization. This function is vital for

processes such as cell migration, focal adhesion dynamics, and phagocytosis.[1][10]

Endocytosis: PIP5K1C is required for clathrin-mediated endocytosis, playing a role in the

assembly of clathrin-coated pits at the synapse.[1]

Below is a diagram illustrating the central role of PIP5K1C in the phosphoinositide signaling

cascade.
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Caption: PIP5K1C Signaling Cascade.

Inhibitor Specificity and Quantitative Data
The development of specific small-molecule inhibitors is essential for validating PIP5K1C as a

therapeutic target and for dissecting its complex biology. An ideal inhibitor should exhibit high

potency for PIP5K1C while showing minimal activity against other kinases, particularly other

lipid kinases, to avoid off-target effects.

Several inhibitors have been identified, with varying degrees of potency and selectivity.

UNC3230 was one of the first potent and well-characterized inhibitors to be discovered through

a high-throughput screen.[7][11] More recently, highly potent and selective compounds have

been developed, demonstrating sub-nanomolar activity.[8][9] The table below summarizes

quantitative data for key PIP5K1C inhibitors.
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Inhibitor Target(s) Potency Metric Value (nM) Notes

UNC3230
PIP5K1C,

PIP4K2C
IC₅₀ 120[11][12]

ATP-competitive

inhibitor.[11][12]

PIP5K1C Kᵢ 23[11][12]

Also shows

significant

inhibition of

PIP4K2C.[7][13]

UNC2828 PIP5K1C IC₅₀ 130[12][14]

Shares the same

thiazole

carboxamide

core as

UNC3230.[12]

[14]

PIP5K1C-IN-1 PIP5K1C IC₅₀ 0.80[15]

A novel bicyclic

pyrazole with

high potency and

selectivity.[9]

PIP5K1C-IN-2 PIP5K1C IC₅₀ 5.9[15]

A potent and

selective inhibitor

from the same

series as

PIP5K1C-IN-1.[9]

UNI418
PIP5K1C,

PIKfyve
IC₅₀ 60.1[15]

Dual inhibitor

that blocks

SARS-CoV-2

entry.[15]

PIK-93 PIP5K1C IC₅₀ 25,000[16]

Primarily a PI3K

inhibitor, showing

weak activity

against

PIP5K1C.[16]
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Experimental Protocols
Accurate assessment of enzyme activity and inhibitor potency is fundamental to kinase drug

discovery. Below are detailed methodologies for a PIP5K1C kinase assay and a general

workflow for determining inhibitor selectivity.

Protocol: Microfluidic Mobility Shift Kinase Assay
This high-throughput assay measures the conversion of a fluorescently labeled substrate to its

product.[11][17] It is highly reproducible and avoids the use of radioisotopes.[11]

1. Reagents and Materials:

Enzyme: Recombinant human PIP5K1C (N-terminal His6-tagged, full length).
Substrate: Fluorescently labeled PI(4)P (e.g., BODIPY-TMR-PI(4)P).
Co-substrate: Adenosine triphosphate (ATP).
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, CHAPS, and BSA.
Test Compounds: Dissolved in 100% DMSO.
Detection System: Microfluidic capillary electrophoresis platform (e.g., PerkinElmer LabChip
EZ Reader).

2. Assay Procedure:

Enzyme Preparation: Thaw recombinant PIP5K1C on ice and dilute to the desired working
concentration (e.g., 6 nM for a 2x solution) in Kinase Assay Buffer. A final concentration of 3
nM is often used.[11][18]
Compound Plating: Serially dilute test compounds in DMSO, then further dilute in Kinase
Assay Buffer. Transfer the compound solutions to the final assay plate. The final DMSO
concentration should be kept low (e.g., < 0.5%) to avoid enzyme inhibition.[18]
Substrate Preparation: Prepare a 2x substrate solution containing fluorescently labeled
PI(4)P and ATP in Kinase Assay Buffer. Optimal concentrations are determined empirically
but are often near the Michaelis constant (Km) for each substrate (e.g., 2 µM PI(4)P and 30
µM ATP for final concentrations of 1 µM and 15 µM, respectively).[11][18] The reported Km
of ATP for PIP5K1C is 15 µM.[11][17]
Reaction Initiation: Add the 2x enzyme solution to the wells containing the test compounds.
Pre-incubate for a short period (e.g., 10 minutes) at room temperature.
Start Reaction: Initiate the kinase reaction by adding the 2x substrate/ATP solution to all
wells.
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Incubation: Incubate the plate at room temperature for a defined period (e.g., 40 minutes) to
allow for ~30% substrate-to-product conversion in the uninhibited control wells.[11][18]
Reaction Termination & Detection: Stop the reaction by adding a stop buffer. Analyze the
samples on the microfluidic platform, which separates the charged substrate from the more
negatively charged product based on electrophoretic mobility.
Data Analysis: The percentage of substrate conversion is calculated by the instrument's
software. The percent inhibition for each compound concentration is determined relative to
high (no enzyme) and low (DMSO vehicle) controls. IC₅₀ values are then calculated by fitting
the data to a four-parameter dose-response curve.

Workflow for Inhibitor Selectivity Profiling
Determining the selectivity of a lead compound is a critical step. This is typically achieved by

screening the compound against a large panel of kinases.
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Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

The Challenge of Isoform-Specific Inhibition
While potent inhibitors for PIP5K1C have been developed, achieving specificity between the

different PIP5K1C isoforms remains a significant challenge. The catalytic domains of the
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isoforms are highly conserved, making it difficult to design small molecules that can distinguish

between them.

However, the existence of distinct splice variants with unique localizations and functions

suggests that isoform-specific inhibitors would be invaluable research tools and could

potentially lead to therapeutics with improved efficacy and reduced side effects.[5] For

instance, an inhibitor that selectively targets a nuclear isoform over a plasma membrane-bound

isoform could uncouple the distinct roles of PIP2 pools in different cellular compartments.

The logical relationship between different levels of inhibitor specificity is illustrated below.
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Caption: Hierarchy of Kinase Inhibitor Specificity.
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Conclusion
PIP5K1C is a central enzyme in cellular signaling, producing the vital lipid messenger PIP2. Its

involvement in numerous physiological and pathological processes has made it an attractive

target for therapeutic intervention. The development of potent inhibitors like UNC3230 and the

newer, highly selective bicyclic pyrazoles has provided powerful tools to probe PIP5K1C

function. However, significant challenges remain, chief among them the development of

inhibitors that can discriminate between the various PIP5K1C isoforms. Future success in

creating such isoform-specific molecules will be critical to fully unravel the distinct roles of each

variant and to develop next-generation therapeutics with enhanced precision and safety

profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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